Naphthalene, 1-[(phenylmethyl)seleno]-
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Overview
Description
Naphthalene, 1-[(phenylmethyl)seleno]-: is an organic compound that belongs to the class of selenides It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a phenylmethylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(phenylmethyl)seleno]- typically involves the reaction of naphthalene with phenylmethylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenol. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(phenylmethyl)seleno]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous selenol reagents.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1-[(phenylmethyl)seleno]- undergoes several types of chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxides.
Reduction: The compound can be reduced back to the parent naphthalene and phenylmethylselenol.
Substitution: The phenylmethylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products:
Oxidation: The major product is the corresponding selenoxide.
Reduction: The major products are naphthalene and phenylmethylselenol.
Substitution: The products depend on the substituent introduced, such as halogenated naphthalenes or naphthalene derivatives with other functional groups.
Scientific Research Applications
Chemistry: Naphthalene, 1-[(phenylmethyl)seleno]- is used as a precursor in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Research into the biological activity of selenium-containing compounds has highlighted their potential as antioxidants and enzyme inhibitors. Naphthalene, 1-[(phenylmethyl)seleno]- may be investigated for similar properties.
Medicine: Selenium compounds are known for their potential therapeutic applications, including anticancer and antimicrobial activities. Naphthalene, 1-[(phenylmethyl)seleno]- could be explored for such medical applications.
Industry: In the materials science field, selenium-containing compounds are used in the development of semiconductors and other advanced materials. Naphthalene, 1-[(phenylmethyl)seleno]- may find applications in these areas due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[(phenylmethyl)seleno]- involves its interaction with molecular targets through the selenide group. This group can undergo redox reactions, influencing various biochemical pathways. The compound may interact with enzymes and proteins, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Naphthalene, 1-(phenylmethyl)-: This compound lacks the selenium atom and thus has different chemical properties and reactivity.
Diphenyl diselenide: A selenium-containing compound with two phenyl groups attached to selenium atoms, used in similar synthetic applications.
Benzeneselanyl chloride: Another selenium-containing reagent used for introducing selenium into organic molecules.
Uniqueness: Naphthalene, 1-[(phenylmethyl)seleno]- is unique due to the presence of the phenylmethylseleno group, which imparts distinct reactivity and potential applications compared to its analogs. The selenium atom in the compound allows for specific redox reactions and interactions with biological targets that are not possible with sulfur or oxygen analogs.
Properties
CAS No. |
35921-86-9 |
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Molecular Formula |
C17H14Se |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-benzylselanylnaphthalene |
InChI |
InChI=1S/C17H14Se/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 |
InChI Key |
RQZRZFCLXRHKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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